4-Aza-1-azoniabicyclo[2.2.2]octane, 1-octyl-, bromide
Overview
Description
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-octyl-, bromide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various chemical and industrial applications. This compound is characterized by its bicyclic structure, which includes a nitrogen atom that is part of the quaternary ammonium group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-octyl-, bromide typically involves the quaternization of 4-aza-1-azoniabicyclo[2.2.2]octane with an octyl halide, such as octyl bromide. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
4-Aza-1-azoniabicyclo[2.2.2]octane+Octyl Bromide→4-Aza-1-azoniabicyclo[2.2.2]octane, 1-octyl-, bromide
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-octyl-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions such as chloride or sulfate.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium chloride or sodium sulfate in aqueous solutions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Major Products
Substitution Reactions: Products include 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-octyl-, chloride or sulfate.
Oxidation Reactions: Products vary depending on the oxidizing agent but can include oxidized derivatives of the original compound.
Scientific Research Applications
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-octyl-, bromide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in formulations of detergents and disinfectants.
Mechanism of Action
The mechanism of action of 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-octyl-, bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane Periodate
- 1-Hexadecyl-4-aza-1-azoniabicyclo[2.2.2]octane Bromide
- 1-Decyl-4-aza-1-azoniabicyclo[2.2.2]octane Chlorochromate
Uniqueness
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-octyl-, bromide is unique due to its specific alkyl chain length (octyl group), which imparts distinct surfactant properties compared to its analogs with different alkyl chain lengths. This makes it particularly effective in applications requiring specific hydrophobic-hydrophilic balance.
Properties
IUPAC Name |
1-octyl-4-aza-1-azoniabicyclo[2.2.2]octane;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N2.BrH/c1-2-3-4-5-6-7-11-16-12-8-15(9-13-16)10-14-16;/h2-14H2,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXLTDPOMBQNSV-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+]12CCN(CC1)CC2.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90806634 | |
Record name | 1-Octyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90806634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62634-05-3 | |
Record name | 1-Octyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90806634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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